molecular formula C13H14F3N3O3S B259028 N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide

N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide

カタログ番号 B259028
分子量: 349.33 g/mol
InChIキー: LKNPXWGRIQWFQI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide, also known as TD-198946, is a novel small molecule that has attracted significant attention in the scientific community due to its potential therapeutic applications. TD-198946 is a member of the imidazolidinone family of compounds, which are known to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.

作用機序

The mechanism of action of N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which plays a critical role in inflammation, and histone deacetylases (HDACs), which regulate gene expression. N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide has also been shown to modulate the activity of various transcription factors, including NF-κB and activator protein-1 (AP-1), which play critical roles in inflammation and cancer.
Biochemical and Physiological Effects:
N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide can inhibit cell proliferation, induce apoptosis, and modulate cellular signaling pathways. In vivo studies have shown that N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide can reduce tumor growth, inflammation, and viral replication in animal models.

実験室実験の利点と制限

One of the main advantages of N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide is its broad-spectrum activity against various diseases, including cancer, inflammation, and viral infections. N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide also exhibits potent activity at low concentrations, making it an attractive candidate for drug development. However, one of the limitations of N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide is its poor solubility and stability, which may limit its efficacy in vivo.

将来の方向性

There are several future directions for the research and development of N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide. One potential direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the pharmacokinetics and pharmacodynamics of N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide in animal models to determine its efficacy and safety in vivo. Furthermore, future studies could focus on identifying the specific molecular targets of N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide and elucidating its mechanism of action in detail. Finally, future research could explore the potential of N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections.

合成法

N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide can be synthesized using a multi-step process, which involves the reaction of various chemical reagents under controlled conditions. The synthesis method involves the reaction of 2-aminothiophene-3-carboxylic acid with isobutyl isocyanate in the presence of a base to form the corresponding imidazolidinone intermediate. The intermediate is then subjected to a series of chemical reactions, including acylation, cyclization, and trifluoromethylation, to yield N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide.

科学的研究の応用

N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer research, N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting its potential as a novel anti-cancer drug.
In inflammation research, N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide has been shown to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide has also been shown to reduce the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in inflammation.
In viral infection research, N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide has been shown to exhibit potent anti-viral effects against various viruses, including influenza A virus, human immunodeficiency virus (HIV), and hepatitis C virus (HCV). N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide has been shown to inhibit viral replication by targeting viral proteins and blocking viral entry into host cells.

特性

製品名

N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide

分子式

C13H14F3N3O3S

分子量

349.33 g/mol

IUPAC名

N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide

InChI

InChI=1S/C13H14F3N3O3S/c1-7(2)6-19-10(21)12(13(14,15)16,18-11(19)22)17-9(20)8-4-3-5-23-8/h3-5,7H,6H2,1-2H3,(H,17,20)(H,18,22)

InChIキー

LKNPXWGRIQWFQI-UHFFFAOYSA-N

SMILES

CC(C)CN1C(=O)C(NC1=O)(C(F)(F)F)NC(=O)C2=CC=CS2

正規SMILES

CC(C)CN1C(=O)C(NC1=O)(C(F)(F)F)NC(=O)C2=CC=CS2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。